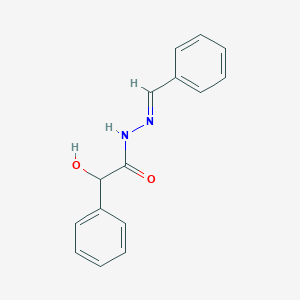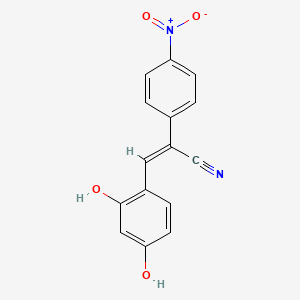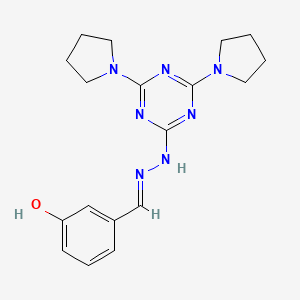![molecular formula C26H20N2O4 B3869481 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate](/img/structure/B3869481.png)
4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate
Vue d'ensemble
Description
4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate, also known as HAPN, is a synthetic compound that has been widely studied for its potential applications in the field of medicine. This compound has shown promising results in various scientific research studies, particularly in the areas of cancer treatment and drug development.
Mécanisme D'action
The anti-cancer activity of 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate is believed to be due to its ability to inhibit the activity of an enzyme called topoisomerase II, which is essential for DNA replication and cell division. This compound binds to the DNA-topoisomerase II complex, preventing the enzyme from carrying out its function and leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate in lab experiments is its high potency and selectivity towards cancer cells. However, one of the limitations is that this compound is a synthetic compound, which can make it difficult to produce in large quantities. Additionally, the complex synthesis method may limit its widespread use in research studies.
Orientations Futures
There are several future directions for research on 4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate. One potential area of study is the development of this compound-based drugs for cancer treatment. Another area of research is the investigation of this compound's potential as an anti-inflammatory and antioxidant agent. Additionally, further studies are needed to explore the full range of this compound's biochemical and physiological effects.
Applications De Recherche Scientifique
4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}phenyl 1-naphthoate has been extensively studied for its potential applications in cancer treatment. Research studies have shown that this compound has potent anti-cancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cancer cell death through apoptosis and inhibit cancer cell proliferation by blocking the cell cycle.
Propriétés
IUPAC Name |
[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4/c29-24(20-8-2-1-3-9-20)25(30)28-27-17-18-13-15-21(16-14-18)32-26(31)23-12-6-10-19-7-4-5-11-22(19)23/h1-17,24,29H,(H,28,30)/b27-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWENPGWEGKHKDY-WPWMEQJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![phenyl(2-pyridinyl)methanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B3869414.png)
![1-[2-(4-morpholinyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B3869419.png)
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 3-bromobenzoate](/img/structure/B3869425.png)
![2-[2-(2,3-dimethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3869435.png)
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]diphenol](/img/structure/B3869438.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-(1-naphthylmethyl)-2-piperazinone](/img/structure/B3869441.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 3-bromobenzoate](/img/structure/B3869447.png)
![N~1~-(2-hydroxy-2-phenylethyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3869462.png)
![N'-[1-(3-bromophenyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B3869469.png)
![N'-benzylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3869474.png)
![4-{2-[hydroxy(phenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3869478.png)
